molecular formula C16H16ClNO3 B12594819 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide CAS No. 634186-04-2

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide

Katalognummer: B12594819
CAS-Nummer: 634186-04-2
Molekulargewicht: 305.75 g/mol
InChI-Schlüssel: JLECTJMCPCUPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and an isopropoxyphenyl group attached to a benzamide core.

Vorbereitungsmethoden

The synthesis of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-isopropoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Eigenschaften

CAS-Nummer

634186-04-2

Molekularformel

C16H16ClNO3

Molekulargewicht

305.75 g/mol

IUPAC-Name

5-chloro-2-hydroxy-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO3/c1-10(2)21-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI-Schlüssel

JLECTJMCPCUPAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.